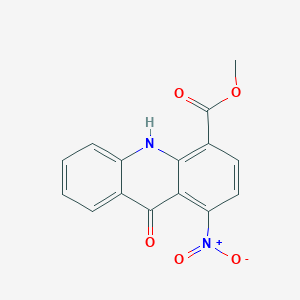

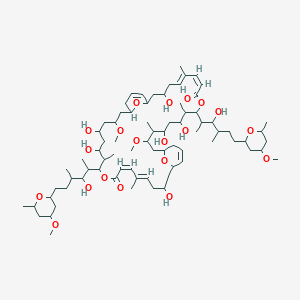

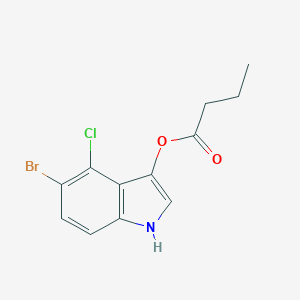

![molecular formula C15H12ClN3S B143972 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 128277-24-7](/img/structure/B143972.png)

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cross-coupling reactions, aldol condensation, and alkylation. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared using a double cross-coupling reaction followed by aldol condensation with different aromatic aldehydes . Similarly, thioureas were synthesized using reactions involving isothiocyanate and amines in dry tetrahydrofuran . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques such as FT-IR, FT-Raman, NMR, single crystal X-ray diffraction, mass spectrometry, and elemental analyses . These techniques provide detailed information about the bonding and geometry of the molecules, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in the context of their potential as intermediates for further chemical transformations. For example, alkylation reactions have been used to modify the structure of hexahydro benzothieno pyrimidines, leading to the formation of new heterocycles . These reactions are indicative of the versatile chemistry that such compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their solvatochromic behavior, which is influenced by solvent polarity and hydrogen bonding parameters . Additionally, the non-covalent interactions within these molecules, such as hydrogen bonds and van der Waals interactions, have been analyzed using techniques like reduced density gradient (RDG) function and Hirshfeld surface analysis . These properties are important for understanding the behavior of the compounds in different environments and could be relevant for the compound of interest.

Relevant Case Studies

Several of the synthesized compounds have been evaluated for their biological activities. For instance, substituted tricyclic compounds exhibited significant antibacterial and antifungal activities . Moreover, some synthesized pyrimidines showed inhibitory activities against platelet aggregation and hypothermia in mice . The antiproliferative activity of a chlorothieno pyrimidin compound was also studied, showing promising results against various cancer cell lines . These case studies highlight the potential applications of such compounds in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

One study focused on the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, including the chemical , as potential antimicrobial agents. Preliminary testing revealed specific compounds in this series exhibiting significant activity against C. albicans, S. aureus, and P. aeruginosa, indicating its potential utility in developing new antimicrobial agents (Soliman et al., 2009).

Synthesis and Structural Analysis

Another research effort described the synthesis, crystal and molecular structures of tetrahydrobenzothienopyrimidine derivatives, including the synthesis process and electronic aspects of these compounds. This study underscores the compound's relevance in the development of novel biologically active heterocycles, with insights into the influence of substituents and polycyclic structure on aromaticity (Gajda et al., 2015).

Chemical Synthesis and Biological Activity

Further research synthesized new derivatives of thieno[2,3-b]pyridines and pyrimidino[4′,5′:4,5]thieno[2,3-b]-pyridines, showcasing the compound's utility in creating novel structures with potential for microbiological testing. This study emphasizes the versatility of the compound in synthesizing diverse chemical structures (Abdelhamid et al., 2008).

Antifungal Agent Design

Additionally, a study on the design, synthesis, and molecular docking of thienopyrimidin-4(3H)-thiones as antifungal agents highlighted the compound's role in generating new antifungal candidates. The research identified compounds with potent antifungal activity, suggesting the compound's utility in medicinal chemistry for developing antifungal therapies (Bari & Haswani, 2017).

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown.

Mode of Action

Like many heterocyclic compounds, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Pharmacokinetics

Its physicochemical properties such as a molecular weight of 30179400, a density of 1392g/cm3, and a boiling point of 4071ºC at 760 mmHg suggest that it may have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound.

Eigenschaften

IUPAC Name |

4-chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-13-12-10-5-1-2-6-11(10)20-15(12)19-14(18-13)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGKMVCOYALTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367876 |

Source

|

| Record name | 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128277-24-7 |

Source

|

| Record name | 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

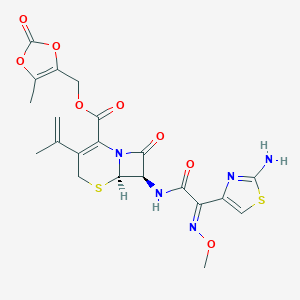

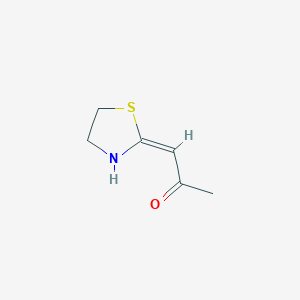

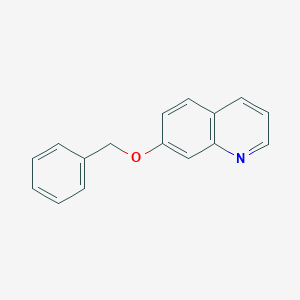

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

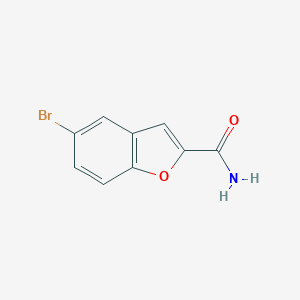

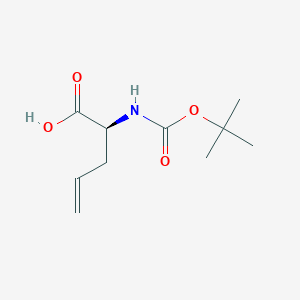

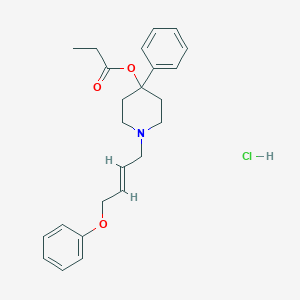

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)

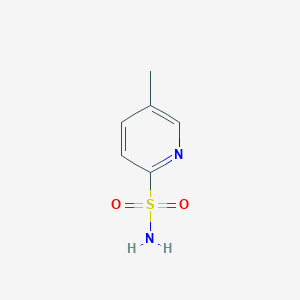

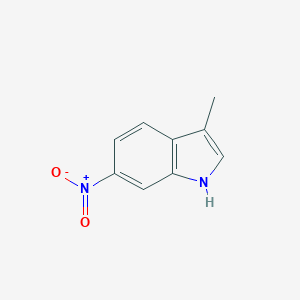

![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)